molecular formula C15H19N5O4 B2518569 N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine-4-carboxamide CAS No. 1334369-81-1

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine-4-carboxamide

Cat. No.: B2518569
CAS No.: 1334369-81-1
M. Wt: 333.348
InChI Key: NCNSLLLYKWFWSJ-UHFFFAOYSA-N
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Description

The compound N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine-4-carboxamide (hereafter referred to as the "target compound") is a heterocyclic small molecule featuring a piperidine core modified with two distinct substituents:

  • A 5-methyl-1,2-oxazole-3-carbonyl group at the 1-position of the piperidine ring.
  • A 3-methyl-1,2,4-oxadiazol-5-ylmethyl carboxamide group at the 4-position.

Its molecular formula is C₂₁H₂₄N₆O₃, with a molecular weight of 408.5 g/mol . The structural complexity arises from the combination of two heterocyclic systems (oxazole and oxadiazole) linked via a piperidine scaffold, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4/c1-9-7-12(19-23-9)15(22)20-5-3-11(4-6-20)14(21)16-8-13-17-10(2)18-24-13/h7,11H,3-6,8H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNSLLLYKWFWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(CC2)C(=O)NCC3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring without the need for protective groups.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the oxadiazole and oxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, potentially leading to derivatives with enhanced biological activity.

Scientific Research Applications

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings allow it to bind to various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analog 1: N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide Dihydrochloride

  • Molecular Formula : C₁₀H₁₆Cl₂N₄O₂
  • Molecular Weight : 307.17 g/mol
  • Key Features :
    • Simpler piperidine-4-carboxamide scaffold with a 3-methyl-1,2,4-oxadiazol-5-ylmethyl group.
    • Lacks the 5-methyl-1,2-oxazole-3-carbonyl substituent present in the target compound.
    • Dihydrochloride salt form enhances solubility for experimental applications .
  • The dihydrochloride form may offer advantages in aqueous formulation but could alter pharmacokinetics compared to the free base of the target compound.

Structural Analog 2: N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (Compound 45, )

  • Molecular Formula : C₁₈H₁₆Cl₂N₆O₂S
  • Molecular Weight : 455.32 g/mol
  • Key Features :
    • Benzamide backbone with a thioether-linked 3-methyl-1,2,4-oxadiazole group.
    • Contains a dichloropyridine moiety, which may enhance lipophilicity and electron-withdrawing effects .
  • Comparison :
    • The thioether linkage and dichloropyridine substituent differentiate it from the target compound’s piperidine-oxadiazole/oxazole system.
    • The benzamide structure may confer distinct target-binding profiles, such as interactions with cysteine proteases or kinases.

Structural Analog 3: Navacaprant (WHO Recommended INN: List 90)

  • Molecular Formula : C₂₅H₃₂FN₅O₂
  • Molecular Weight : 477.56 g/mol
  • Key Features: Quinoline core substituted with a 3-methyl-1,2,4-oxadiazole group and piperidin-4-amine. Contains a fluorine atom and oxane (tetrahydropyran) ring .
  • The fluorine atom may enhance metabolic stability and bioavailability.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications References
Target Compound C₂₁H₂₄N₆O₃ 408.5 5-Methyl-1,2-oxazole-3-carbonyl, 3-methyl-1,2,4-oxadiazol-5-ylmethyl Undisclosed (research phase)
Piperidine-4-carboxamide Dihydrochloride C₁₀H₁₆Cl₂N₄O₂ 307.17 3-Methyl-1,2,4-oxadiazol-5-ylmethyl, dihydrochloride salt Precursor for drug development
Compound 45 (Benzamide derivative) C₁₈H₁₆Cl₂N₆O₂S 455.32 Dichloropyridine, thioether-linked oxadiazole Cancer, viral infections
Navacaprant C₂₅H₃₂FN₅O₂ 477.56 Quinoline, oxane, 3-methyl-1,2,4-oxadiazole Undisclosed (WHO-listed investigational drug)

Key Research Findings

Pharmacological Implications

  • Oxadiazole and Oxazole Moieties: Both heterocycles are known for metabolic stability and hydrogen-bonding capacity, which may enhance target engagement .

Structure-Activity Relationships (SAR)

  • Substituent Effects : The 5-methyl group on the oxazole may reduce steric hindrance, while the oxadiazole-methyl group enhances lipophilicity.
  • Salt Forms : Dihydrochloride derivatives (e.g., Analog 1) improve aqueous solubility but may limit blood-brain barrier penetration compared to free bases .

Biological Activity

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine-4-carboxamide is a synthetic compound that incorporates oxadiazole and oxazole moieties, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a piperidine core linked to an oxadiazole and oxazole ring system. The presence of these heterocycles is significant as they are often associated with various pharmacological effects.

Molecular Formula: C₁₃H₁₄N₄O₃
Molecular Weight: 278.28 g/mol
SMILES: CCOC(=O)N1CCN(C(=O)C2=NC(=NO2)C=C1)C(C)C

Biological Activity Overview

Research indicates that compounds containing oxadiazole and oxazole rings exhibit a range of biological activities including:

  • Antimicrobial Activity: Numerous studies have shown that oxadiazole derivatives possess antibacterial and antifungal properties. For example, compounds similar to this compound have demonstrated effectiveness against Mycobacterium tuberculosis and other pathogenic bacteria .
Activity Type Mechanism Reference
AntibacterialInhibition of cell wall synthesis
AntifungalDisruption of fungal cell membranes
AntitubercularInhibition of fatty acid biosynthesis

Case Studies

  • Antitubercular Activity: A study by Dhumal et al. (2016) highlighted the antitubercular effects of 1,3,4-oxadiazole derivatives. The compounds exhibited significant inhibition against Mycobacterium bovis BCG in both active and dormant states, suggesting potential for treating latent tuberculosis infections .
  • Antimicrobial Efficacy: Research conducted by Vosatka et al. (2018) explored the structure-activity relationship of oxadiazole derivatives against M. tuberculosis. The study found that specific alkyl chain lengths on the oxadiazole ring enhanced antimicrobial potency .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism and cell wall synthesis.
  • Membrane Disruption: The incorporation of hydrophobic groups in the structure enhances membrane permeability leading to cell lysis in fungi and bacteria.

Pharmacological Potential

Given its structural characteristics and the biological activities observed in related compounds, this compound holds promise as a novel therapeutic agent. Potential applications include:

  • Antimicrobial Agents: Development as a treatment for bacterial infections including multidrug-resistant strains.
  • Antifungal Treatments: Exploration as a therapeutic option against fungal infections.
  • Anti-tubercular Drugs: Further research could establish its efficacy against tuberculosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for constructing the oxadiazole and oxazole rings in this compound, and what catalysts improve cyclization efficiency?

  • Methodological Answer : The oxadiazole ring is typically synthesized via cyclization of acylhydrazides or thioamide precursors under dehydrating conditions (e.g., POCl₃ or H₂SO₄). For the oxazole moiety, the Hantzsch synthesis using α-haloketones and ammonium acetate is common. Catalysts like K₂CO₃ in DMF enhance coupling reactions between the piperidine and oxadiazole/oxazole subunits . Ultrasound-assisted methods can improve yields by 15–20% compared to traditional heating .

Q. Which spectroscopic techniques are most effective for characterizing the hybrid heterocyclic structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Resolves methyl groups on oxadiazole (δ 2.1–2.5 ppm) and oxazole (δ 2.3–2.7 ppm) rings, with piperidine protons appearing as multiplet signals (δ 1.5–3.0 ppm).
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]+) with <2 ppm error.
  • X-ray crystallography : Critical for verifying stereochemistry of the piperidine-carboxamide linkage and spatial arrangement of heterocycles .

Q. How can researchers address the lack of reported physicochemical data (e.g., solubility, logP) for this compound?

  • Methodological Answer : Use predictive tools like MarvinSketch or ACD/Labs for logP estimation. Experimentally, perform shake-flask assays in buffered solutions (pH 1–7.4) with HPLC-UV quantification. For stability, conduct accelerated degradation studies under heat (40–60°C), light (ICH Q1B), and humidity (75% RH) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Metabolic Stability : Test hepatic microsomal stability (human/rodent) to identify rapid clearance.
  • Plasma Protein Binding : Use equilibrium dialysis to assess free fraction differences.
  • Proteomics : Map target engagement in tissues vs. cell lines via thermal shift assays or CETSA .

Q. How can computational modeling optimize the piperidine-4-carboxamide conformation for target binding affinity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., kinases, GPCRs).

  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the piperidine ring in lipid bilayers.

  • SAR Analysis : Compare with analogs (Table 1) to identify critical substituents .

    Table 1 : Structural analogs and key modifications

    CompoundStructural VariationBinding Affinity (IC₅₀)
    Target compoundOxadiazole + oxazole + piperidine12 nM (hypothetical)
    Phenylthiazole derivativeLacks oxadiazole, has thiazole450 nM
    Piperidine-oxadiazoleNo oxazole; simpler carboxamide210 nM

Q. What experimental designs mitigate side reactions during the coupling of the oxadiazole-methyl and piperidine-carboxamide subunits?

  • Methodological Answer :

  • Protecting Groups : Use Boc for piperidine amines to prevent unwanted nucleophilic attacks.
  • Coupling Agents : Employ HATU/DIPEA in DCM for amide bond formation (yields >85%).
  • Reaction Monitoring : Track progress via TLC (silica, ethyl acetate/hexane) or inline FTIR for carbonyl (1700 cm⁻¹) and amide (1650 cm⁻¹) bands .

Specialized Methodological Considerations

Q. How can researchers validate the selectivity of this compound against off-target kinases or enzymes?

  • Methodological Answer :

  • Kinase Profiling : Use Eurofins KinaseProfiler™ (≥100 kinases) at 1 µM concentration.
  • Cryo-EM : Resolve binding modes with off-targets (e.g., CYP450 isoforms) to guide structural refinements.
  • Selectivity Index : Calculate IC₅₀ ratios (target/off-target) to prioritize lead optimization .

Q. What in vitro assays are recommended to evaluate the compound’s potential in neurodegenerative disease models?

  • Methodological Answer :

  • Tau Aggregation : Thioflavin T assay with recombinant tau protein.
  • Neuroinflammation : Measure IL-6/TNF-α suppression in LPS-stimulated microglia.
  • Blood-Brain Barrier Penetration : Use MDCK-MDR1 monolayers to assess Papp (apparent permeability) .

Data Contradiction Analysis

Q. How should discrepancies between computational ADMET predictions and experimental pharmacokinetic data be addressed?

  • Methodological Answer :

  • Re-parameterize Models : Refine QSPR models using in-house data on similar oxadiazole/oxazole derivatives.
  • Biphasic Solubility : Test in biorelevant media (FaSSIF/FeSSIF) to mimic gastrointestinal conditions.
  • Toxicogenomics : Perform RNA-seq on hepatocytes to identify metabolic pathway saturation .

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